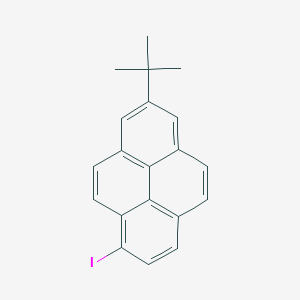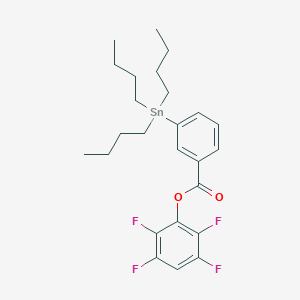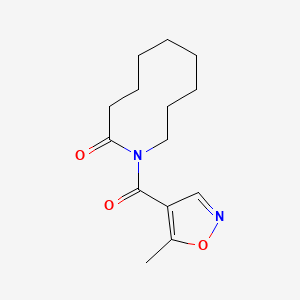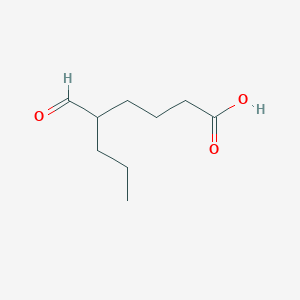
7-Tert-butyl-1-iodopyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Tert-butyl-1-iodopyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by the presence of a tert-butyl group and an iodine atom attached to the pyrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-1-iodopyrene typically involves the iodination of 2-tert-butylpyrene. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyrene ring. The process generally involves the use of iodine and an oxidizing agent such as nitric acid or a halogenating reagent like N-iodosuccinimide (NIS) in an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.
Análisis De Reacciones Químicas
Types of Reactions: 7-Tert-butyl-1-iodopyrene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrene core can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 7-tert-butyl-1-azidopyrene, while a Suzuki coupling reaction could produce a biaryl derivative.
Aplicaciones Científicas De Investigación
7-Tert-butyl-1-iodopyrene has several scientific research applications:
Organic Electronics: Due to its unique electronic properties, it can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: The compound’s stability and reactivity make it suitable for creating advanced materials with specific optical and electronic characteristics.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex organic molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism by which 7-tert-butyl-1-iodopyrene exerts its effects is primarily through its ability to participate in various chemical reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The pyrene core’s conjugated system allows for electron delocalization, contributing to the compound’s electronic properties .
Comparación Con Compuestos Similares
7-Tert-butyl-1-bromopyrene: Similar in structure but with a bromine atom instead of iodine.
7-Tert-butyl-1-chloropyrene: Contains a chlorine atom in place of iodine.
7-Tert-butyl-1-fluoropyrene: Features a fluorine atom instead of iodine.
Uniqueness: 7-Tert-butyl-1-iodopyrene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This influences the compound’s reactivity and makes it particularly useful in certain types of chemical reactions, such as cross-coupling reactions, where the iodine atom’s ability to act as a leaving group is advantageous .
Propiedades
Número CAS |
143877-79-6 |
|---|---|
Fórmula molecular |
C20H17I |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
7-tert-butyl-1-iodopyrene |
InChI |
InChI=1S/C20H17I/c1-20(2,3)15-10-13-5-4-12-7-9-17(21)16-8-6-14(11-15)18(13)19(12)16/h4-11H,1-3H3 |
Clave InChI |
ODPXEURIXUYULR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)I)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12545217.png)

![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)
![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)






![[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12545271.png)


![3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B12545285.png)
